molecular formula C8H11NO B090814 4-Methoxy-3-methylaniline CAS No. 136-90-3

4-Methoxy-3-methylaniline

Cat. No. B090814
CAS RN: 136-90-3
M. Wt: 137.18 g/mol
InChI Key: NFWPZNNZUCPLAX-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylaniline is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. It is an aromatic amine derivative characterized by a methoxy group and a methyl group attached to the benzene ring.

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-3-methylaniline has been explored in several studies. A stereoselective approach for synthesizing pyrrolidines, which are structurally related to 4-methoxy-3-methylaniline, was described, highlighting its relevance to antitumor and antibacterial compounds . Another study focused on the synthesis of a zinc(II) complex with 4-methoxyaniline, which involved characterizing the compound using elemental analysis and spectroscopic techniques . Additionally, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitrification, and chlorination was reported, emphasizing the method's suitability for large-scale production . Furthermore, 2-methyl-4-methoxyaniline was synthesized from o-nitrotoluene using a catalyst system comprising acidic ionic liquid and Pt/C, demonstrating the influence of various reaction conditions on the selectivity and conversion rates .

Molecular Structure Analysis

The molecular structure of compounds related to 4-methoxy-3-methylaniline has been determined using various techniques. For instance, the crystal structure of a zinc(II) complex with 4-methoxyaniline was elucidated by single-crystal X-ray crystallography, revealing a triclinic crystal system and a slightly distorted square pyramidal geometry . In another study, the structures of unexpected products formed from the reaction of 4-methoxyaniline with methyl comenate were determined through spectroscopic behavior and confirmed by X-ray crystallography .

Chemical Reactions Analysis

The reactivity of 4-methoxyaniline, a related compound to 4-methoxy-3-methylaniline, has been investigated in various chemical reactions. It was found that 4-methoxyaniline could produce unexpected products with an azomethyne moiety when reacted with methyl comenate, which is unlike the behavior of most other aromatic amines . This indicates that the methoxy group can significantly influence the outcome of reactions involving aromatic amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-3-methylaniline derivatives have been studied to some extent. The antimicrobial activities of the zinc(II) complex with 4-methoxyaniline were assessed using a well diffusion method, and the compound exhibited inhibitory effects against several bacteria and fungi . The study on the synthesis of 2-methyl-4-methoxyaniline also provided insights into the effects of reaction parameters on the physical properties of the product, such as selectivity and conversion efficiency .

Scientific Research Applications

  • Catalysis and Functionalization Reactions : A study by Garcia et al. (2013) investigated the influence of N,O-chelating ligands on the reactivity of tantalum complexes for hydroaminoalkylation of amines, including 4-Methoxy-3-methylaniline. They found that 4-Methoxy-3-methylaniline is more prone to undergo C–H functionalization via hydroaminoalkylation than N-methylaniline, indicating its potential use in catalysis and organic synthesis processes (Garcia et al., 2013).

  • Antibacterial Activity : Zhi et al. (2005) synthesized various derivatives of 4-Methoxy-3-methylaniline and screened them for their capacity to inhibit bacterial DNA polymerase and Gram-positive bacterial growth. Some derivatives exhibited potent antibacterial activity, indicating the compound's potential in developing new antibacterial agents (Zhi et al., 2005).

  • Polymer and Material Science : Kilmartin and Wright (1999) explored the photoelectrochemical and spectroscopic properties of substituted polyanilines, including poly(4-Methoxy-3-methylaniline). These polymers displayed characteristics similar to polyaniline, suggesting applications in material science and electronics (Kilmartin & Wright, 1999).

  • Chemical Synthesis : Zhao et al. (2017) developed a method to synthesize 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-Methoxy-3-methylaniline. This process has applications in large-scale synthesis and might be relevant in pharmaceutical manufacturing (Zhao et al., 2017).

  • Electrochemical Applications : Lindino and Bulhões (1996) studied the electrochemical polymerization of 4-Methoxy-3-methylaniline on platinum electrodes. The polymers exhibited properties useful for pH sensing applications, showing potential in sensor technology (Lindino & Bulhões, 1996).

  • Cancer Research : Chen et al. (2017) synthesized 4-methoxy-substituted derivatives of 4-Methoxy-3-methylaniline and evaluated their cytotoxic activities against various carcinoma cells. Some compounds showed promising potential as anti-cancer agents, suggesting the compound's relevance in oncological research (Chen et al., 2017).

  • Environmental and Analytical Chemistry : Wang et al. (2002) investigated the methylation of aniline by methanol on zeolite H-Y, where 4-Methoxy-3-methylaniline was a product. This study is significant in understanding chemical reactions for environmental and analytical applications (Wang et al., 2002).

Safety And Hazards

4-Methoxy-3-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-methoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWPZNNZUCPLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159625
Record name Benzenamine, 4-methoxy-3-methyl-
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylaniline

CAS RN

136-90-3
Record name 4-Methoxy-3-methylaniline
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Record name Benzenamine, 4-methoxy-3-methyl-
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Record name Benzenamine, 4-methoxy-3-methyl-
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Record name 3-Methyl-4-methoxybenzenamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To the solution of 1-methoxy-2-methyl-4-nitrobenzene (10 g, 60 mmol) in EtOH and EtOAc (250 mL, 3:2) was added 10% Pd/C (2 g). The mixture was stirred for 24 h under one atmosphere of hydrogen. Celite was added and the mixture was stirred for 10 min. The mixture was filtered through a pad of celite. Concentration under reduced pressure gave 4-methoxy-3-methylaniline (8B) (8.2 g). LCMS-ESI+ (m/z): 138.2 (M+H)+.
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10 g
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Synthesis routes and methods III

Procedure details

10% Palladium on carbon (10% Pd/C) (1.5 g) was added to a solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL). The mixture was stirred under a hydrogen atmosphere (1 atm.) at room temperature for 16 h. The mixture was filtered through a pad of CELITE™ and the filtrate was evaporated in vacuo to yield 4-methoxy-3-methylphenylamine (8.0 g, 57 mmol, 100%).
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9.5 g
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1.5 g
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100 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 3-methyl-4-methoxynitrobenzene(7.59 g, 45 mmol) in ethanol was added iron powder (35 g), water(5 mL) and concentrated hydrochloric acid (0.4 mL). The mixture was refluxed for 1 hour and then filtered while hot. The filtrate was concentrated to dryness. The residue was dissolved in chloroform. The chloroform solution was dried with sodium sulfated and evaporated to give 3-methyl-4-methoxyaniline (7.59 g). To a solution of this compound (6.17 g, 45 mmol) in acetic acid (55 mL) were added dropwise acetic anhydride (4,4 mL, 46 mmol) at room temperature with stirring and then bromine(2,4 mL, 46 mmol) at 50° C. with stirring. The reaction mixture was stirred at the same temperature for 2 hours and poured into ice-water. The resulting precipitate was filtered off, washed with water and dissolved in ethyl acetate. This solution was washed with saturated sodium chloride solution, dried with sodium sulfate and evaporated to dryness to give 2-bromo-4-methoxy-5-methylacetanilide as a crude product. Crystallization from diethyl ether gave pure product (8.27 g).
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7.59 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-methylaniline
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Reactant of Route 6
4-Methoxy-3-methylaniline

Citations

For This Compound
38
Citations
JP Michael, CB de Koning, TT Mudzunga… - Synlett, 2006 - thieme-connect.com
… The precursor we settled on was 2-benzyloxy-6-bromo-4-methoxy-3-methylaniline (18), which we prepared in six steps from 2-methylresorcinol (19). Following a procedure introduced …
Number of citations: 12 www.thieme-connect.com
OC Musgrave, CJ Webster - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… Extraction with ether afforded an oily solid which crystallised from ether-light petroleum (bp 40-60") giving 4-methoxy-3-methylaniline as plates (3.6 g), mp 58-59" (lit.,@ 59-59-5") (Found…
Number of citations: 3 pubs.rsc.org
HJ Knölker, T Hopfmann - Tetrahedron, 2002 - Elsevier
… Catalytic hydrogenation of the nitro derivative 13 provided 2-heptyl-4-methoxy-3-methylaniline 2 (Scheme 5). Starting from 1-methoxycyclohexa-1,3-diene 7 the required arylamine 2 …
Number of citations: 42 www.sciencedirect.com
DR Crump, RW Franck, R Gruska… - The Journal of …, 1977 - ACS Publications
The tricyclic pyrrole [1, 2-o] indole framework of the mitomycin antibiotics 1 has beenthe target compound in several synthesis programs. In our laboratory and one other1 the ar-omatic …
Number of citations: 25 pubs.acs.org
S Chakraborty, G Chattopadhyay… - Journal of Heterocyclic …, 2011 - Wiley Online Library
… To this a solution of 4-methoxy-3-methylphenyldiazonium chloride [10] (10, prepared from 20.8 gm, 0.12 mol of 4-methoxy-3-methylaniline hydrochloride) was added during 1 h under …
Number of citations: 22 onlinelibrary.wiley.com
Y Ihara, H Yamagishi, C Lin, CH Jhu, MC Tsai… - Polymer Journal, 2023 - nature.com
… 4-Methoxy-3-methylaniline (99%) was purchased from Tokyo Chemical Industry Co., Ltd. Bis(tri-tert-butylphosphine)palladium(0) (Pd(P t Bu 3 ) 2 ), 98%) and anhydrous toluene (…
Number of citations: 1 www.nature.com
WA Remers, RH Roth, MJ Weiss - Journal of the American …, 1964 - ACS Publications
… A solution of 4-methoxy-3-meth>rlphenylhvdrazine (prepared from 0.10 mole of 4-methoxy-3-methylaniline )24 in 250 ml. of 50% aqueous acetic acid was treated with a solution of 8.6 g…
Number of citations: 31 pubs.acs.org
J Zhang, Z Yin, P Leonard, J Wu, K Sioson… - Angewandte …, 2013 - Wiley Online Library
… For example, by the traditional Fischer indole synthesis indole 7 qc was made from 4-methoxy-3-methylaniline and cyclohexanone. In contrast, our method afforded 7 qc from …
Number of citations: 35 onlinelibrary.wiley.com
S Chakraborty, C Saha - European Journal of Organic …, 2018 - Wiley Online Library
… Synthesis of 2-bromo-4-methoxy-3-methylaniline hydrochloride (23). …
HJ Knölker, M Bauermeister, JB Pannek, M Wolpert - Synthesis, 1995 - thieme-connect.com
… Subsequent hydrogenation gave 4-methoxy-3methylaniline (2e)19 in 91 % after purification … 4-Methoxy-3-methylaniline (2 e): To a solution of 2-methyl-4-nitroanisole (6.71 g, 40.1 mmol) …
Number of citations: 40 www.thieme-connect.com

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